Product packaging for MB-07803(Cat. No.:CAS No. 882757-24-6)

MB-07803

Cat. No.: B1676234
CAS No.: 882757-24-6
M. Wt: 556.6 g/mol
InChI Key: CTKZZUXRWBCFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Fructose-1,6-bisphosphatase Inhibition within Type 2 Diabetes Mellitus Pathophysiology

Gluconeogenesis is the metabolic process by which glucose is synthesized from non-carbohydrate precursors such as lactate (B86563), glycerol, and glycogenic amino acids, primarily occurring in the liver. medscape.com Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in this pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403). nih.govresearchgate.netwikipedia.org In type 2 diabetes, the activity and expression levels of hepatic FBPase are often upregulated, contributing to the increased rate of hepatic glucose production and subsequent hyperglycemia. diabetesjournals.orgnih.govnih.gov Inhibiting FBPase is therefore considered a promising strategy to reduce excessive endogenous glucose production and lower blood glucose levels in patients with type 2 diabetes. diabetesjournals.orgresearchgate.netnih.govmedscape.comnih.gov This approach offers a mechanism distinct from many existing antidiabetic medications that primarily focus on insulin (B600854) sensitivity or insulin secretion. researchgate.netnih.gov

Overview of MB-07803 as a Second-Generation Gluconeogenesis Inhibitor

This compound is classified as a second-generation inhibitor of gluconeogenesis. nih.govdrugbank.combiospace.com It functions as a selective inhibitor of fructose-1,6-bisphosphatase. nih.govdrugbank.com By specifically blocking this enzyme, this compound is designed to reduce the liver's production of glucose, thereby lowering blood sugar levels in individuals with diabetes, independent of insulin levels or body weight. nih.govdrugbank.com this compound is an orally available prodrug of its active metabolite, MB07729, which is a potent, noncompetitive inhibitor of FBPase. glpbio.com

Historical Development and Therapeutic Rationale for this compound

The therapeutic rationale for developing FBPase inhibitors like this compound stems from the understanding that excessive gluconeogenesis plays a crucial role in the hyperglycemia of type 2 diabetes. diabetesjournals.orgnih.govdiabetesjournals.orgresearchgate.net Targeting FBPase directly inhibits hepatic glucose production, offering a potential new approach to glycemic control. biospace.com

This compound was developed by Metabasis Therapeutics using their NuMimetic™ technology. fiercebiotech.comsec.gov It represents a second-generation compound in their FBPase inhibitor program, following the first product candidate, CS-917 (also known as MB06322). nih.govbiospace.comsec.gov While structurally different from CS-917, both compounds were designed to regulate hepatic glucose production by inhibiting FBPase. biospace.com The development of this compound aimed to potentially offer advantages over the first generation inhibitor. fiercebiotech.com

Based on the preclinical success of the FBPase inhibition strategy and the initial clinical evaluations of CS-917, which showed reductions in fasting glucose levels in patients with type 2 diabetes, this compound advanced into clinical trials. researchgate.netbiospace.comsec.govnih.gov Phase 1 clinical trials for this compound in healthy volunteers were completed, indicating that the compound was safe and well tolerated, supporting its progression to Phase 2 studies. biospace.comsec.govsec.gov this compound subsequently entered Phase 2a clinical trials to evaluate its efficacy in patients with type 2 diabetes. nih.govdrugbank.combiospace.com A Phase 2a proof-of-concept study involving patients with moderate to severe type 2 diabetes demonstrated a statistically and clinically significant reduction in fasting plasma glucose after 28 days of treatment with this compound at a dose of 200 mg once daily. fiercebiotech.com

Here is a summary of some research findings related to FBPase inhibition:

Study ModelCompoundKey FindingSource
Fasting Male ZDF RatsMB06322Inhibited gluconeogenesis by 70% and endogenous glucose production by 46%; reduced blood glucose by >200 mg/dl. diabetesjournals.orgnih.gov
Chronic Treatment in ZDF RatsMB06322Delayed hyperglycemia development and preserved pancreatic function. diabetesjournals.orgnih.gov
High-fat Diet Female ZDF RatsMB06322Fully attenuated hyperglycemia. diabetesjournals.orgnih.gov
Patients with Type 2 Diabetes (Phase 2a)This compoundStatistically and clinically significant reduction in fasting plasma glucose at day 28 (200 mg dose). fiercebiotech.com

The development of this compound reflects the ongoing research efforts to identify and validate novel targets for type 2 diabetes treatment, particularly those that address the fundamental metabolic defects contributing to hyperglycemia. diabetesjournals.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H37N4O7PS B1676234 MB-07803 CAS No. 882757-24-6

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

MB07803 is a selective inhibitor of fructose-1, 6-bisphosphatase (FBPase), a regulatory enzyme in the pathway responsible for the production of glucose in the liver, known as the gluconeogenesis pathway. By specifically inhibiting this pathway, liver glucose production should be reduced and blood sugar levels decreased in patients with diabetes, independent of insulin levels and body weight.

CAS No.

882757-24-6

Molecular Formula

C24H37N4O7PS

Molecular Weight

556.6 g/mol

IUPAC Name

ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate

InChI

InChI=1S/C24H37N4O7PS/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32)

InChI Key

CTKZZUXRWBCFEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC

Appearance

Solid powder

Other CAS No.

882757-24-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MB-07803;  VK-0612;  MB07803;  VK0612;  MB 07803;  VK 0612

Origin of Product

United States

Molecular Mechanism of Action and Enzymology of Mb 07803

Fructose-1,6-bisphosphatase (FBPase) as a Pivotal Target for MB-07803

Fructose-1,6-bisphosphatase (FBPase) is an enzyme that catalyzes the hydrolysis of fructose (B13574) 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate (B84403). This reaction is a key regulatory step in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors in the liver and kidneys. ebi.ac.uk this compound functions as a selective inhibitor of this enzyme. nih.govdrugbank.com

Regulatory Role of FBPase in Hepatic Gluconeogenesis

Hepatic gluconeogenesis plays a vital role in maintaining blood glucose homeostasis, particularly during fasting or periods of low carbohydrate intake. elsevier.essochob.cl FBPase is considered a rate-limiting enzyme in this pathway, controlling the conversion of three-carbon substrates into glucose. ebi.ac.ukwikipedia.orgrsc.org Its activity is tightly regulated to prevent a futile cycle with glycolysis, the pathway for glucose breakdown. ebi.ac.ukwikipedia.orgnih.gov Hormones like insulin (B600854) and glucagon, as well as intracellular levels of metabolites such as fructose 2,6-bisphosphate and AMP, modulate FBPase activity. ebi.ac.ukwikipedia.orgnih.govscribd.com In the liver, FBPase activity is essential for regulating blood sugar levels. researchgate.net

Rationale for FBPase Inhibition in Glucose Homeostasis

Excessive hepatic glucose production is a significant contributor to hyperglycemia in conditions like type 2 diabetes mellitus. nih.govelsevier.esnih.govnih.gov Inhibiting gluconeogenesis, specifically through the modulation of FBPase activity, presents a therapeutic strategy to reduce this overproduction of glucose and lower blood sugar levels. nih.govelsevier.eswikipedia.orgnih.govresearchgate.net Targeting FBPase is considered advantageous because its inhibition primarily impacts gluconeogenesis without directly affecting glycolysis or glycogen (B147801) breakdown, potentially reducing the risk of hypoglycemia. wikipedia.orgrsc.orgnih.gov The existence of natural allosteric regulation of FBPase also suggests that mimicking these inhibitory effects could be a viable approach for therapeutic intervention. nih.gov

Allosteric Modulation and Molecular Interactions of this compound with FBPase

This compound acts as an inhibitor of FBPase through allosteric modulation. nih.govpatsnap.comresearchgate.net Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.

Noncompetitive Inhibitory Characteristics of this compound

This compound is described as a potent, noncompetitive inhibitor of FBPase. adooq.commybiosource.comglpbio.comtargetmol.combioscience.co.ukmedchemexpress.com Noncompetitive inhibition typically involves the inhibitor binding to an allosteric site, affecting the enzyme's Vmax (maximum reaction rate) but not necessarily its Km (substrate affinity). This is consistent with allosteric modulation.

Binding Site Analysis (e.g., AMP-Mimetic Properties of Precursors)

This compound is an orally available prodrug of a potent FBPase inhibitor, identified as MB07729. adooq.commybiosource.comglpbio.comtargetmol.combioscience.co.ukmedchemexpress.com Research into FBPase inhibitors has often focused on molecules that mimic the action of AMP, a natural allosteric inhibitor that binds to the AMP binding site of FBPase. elsevier.esrsc.orgnih.govnih.govpatsnap.comresearchgate.netresearchgate.netnih.govnih.gov this compound, or its active form, is designed to bind tightly to the AMP binding site of FBPase, thereby inhibiting the enzyme. elsevier.es The development of this compound was based on a structure-guided design strategy that utilized AMP as a starting point to identify potent and selective inhibitors targeting the allosteric site. rsc.orgpatsnap.comresearchgate.netnih.gov this compound is considered a second-generation FBPase inhibitor, building upon earlier compounds like CS-917, which also acted as an AMP mimetic binding to the allosteric site of FBPase. sochob.clnih.govresearchgate.netnih.govresearchgate.net

Enzymatic Inhibition Kinetics and Species Selectivity of this compound

This compound is reported to have an EC50 of 140 nM against FBPase. adooq.commybiosource.comglpbio.comtargetmol.combioscience.co.ukmedchemexpress.com The EC50 value represents the concentration of the compound that elicits 50% of the maximum inhibitory effect. This indicates that this compound is a potent inhibitor of FBPase. The compound is described as an orally available prodrug with a half-life (t1/2) of 7.6 ± 2.9 hours. adooq.commybiosource.comglpbio.comtargetmol.combioscience.co.ukmedchemexpress.com

Determination of EC50/IC50 Values for FBPase Inhibition

The inhibitory potency of this compound and its active metabolite MB-07729 against FBPase has been characterized through the determination of EC50 and IC50 values. These values quantify the concentration of the compound required to achieve 50% of the maximum inhibitory effect (EC50) or 50% inhibition of enzyme activity (IC50).

Research findings indicate that this compound, as a prodrug, demonstrates an EC50 value of 140 nM for the inhibition of FBPase. adooq.comglpbio.comtargetmol.commybiosource.com

The active metabolite, MB-07729, has been evaluated for its inhibitory potency against FBPase derived from different species. Studies have reported IC50 values for MB-07729 against rat, monkey, and human FBPase. targetmol.commedchemexpress.com

The reported IC50 values for MB-07729 are summarized in the table below:

SpeciesIC50 Value (nM)
Human31
Monkey121
Rat189

These data highlight the potent inhibitory activity of MB-07729 against FBPase, with the highest potency observed against the human enzyme. targetmol.commedchemexpress.com The noncompetitive nature of the inhibition by MB-07729 suggests that it binds to a site on the enzyme distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency. adooq.comglpbio.comtargetmol.comtargetmol.commedchemexpress.com The development of this compound as a prodrug of MB-07729 was pursued to improve properties such as oral bioavailability. adooq.comglpbio.comtargetmol.com

Preclinical Investigations of Mb 07803

In Vitro Pharmacological Characterization of MB-07803 Activity

The in vitro characterization of this compound has primarily focused on its ability to inhibit FBPase in both cellular and cell-free systems. This compound is an orally available prodrug of MB07729, which is described as a potent, noncompetitive inhibitor of FBPase. medchemexpress.com The active metabolite, MB07729, binds tightly to the AMP binding site of FBPase, leading to enzyme inhibition. medscape.comelsevier.es

Enzyme Inhibition Studies in Cellular and Cell-Free Systems

Studies have demonstrated that MB07729, the active form of this compound, inhibits human FBPase with higher potency compared to rat FBPase. MB07729 inhibits human FBPase with an IC50 of 20 ± 4 nM, while the IC50 for rat FBPase is 61 ± 4 nM. researchgate.net This indicates a species difference in the inhibitory effect. In contrast, AMP, a natural inhibitor, is significantly weaker as an inhibitor of rat FBPase (IC50 > 100 µM) compared to human FBPase. researchgate.net

MB07729 has been shown to be inactive against glycogen (B147801) phosphorylase and AMP-activated protein kinase (AMPK) at concentrations up to 100 µM. researchgate.net These are two other AMP-binding enzymes involved in carbohydrate metabolism, suggesting a degree of selectivity for FBPase. researchgate.net

CompoundTarget EnzymeIC50 (nM) - Human FBPaseIC50 (nM) - Rat FBPaseEC50 (µM) - Glycogen PhosphorylaseEC50 (µM) - AMPK
MB07729Fructose-1,6-bisphosphatase (FBPase)20 ± 461 ± 4>100>100
AMPFructose-1,6-bisphosphatase (FBPase)->100110 ± 1082.5 ± 9

Efficacy Studies of this compound in Animal Models of Type 2 Diabetes Mellitus

Preclinical efficacy studies of this compound have been conducted in various animal models of type 2 diabetes to assess its glucose-lowering effects and its impact on endogenous glucose production. medscape.comsec.govncats.io

Glucose-Lowering Effects in Rodent and Non-Human Primate Models

This compound has demonstrated efficacy in reducing glucose levels in diabetic rodents and non-human primates. medscape.comsec.govnih.gov In these models, treatment with this compound resulted in decreased glucose levels without a corresponding change in blood lactate (B86563). nih.gov This suggests that its mechanism of action, FBPase inhibition, effectively reduces glucose production without causing a buildup of lactate, which was a concern with some earlier FBPase inhibitors.

Studies in diabetic rodents treated with CS-917, a first-generation FBPase inhibitor also discovered by Metabasis, showed reduced rates of gluconeogenesis and endogenous glucose production, leading to improvements in both fasting and postprandial hyperglycemia. researchgate.netnih.gov Given that this compound works by the same mechanism of action as CS-917, evidence of efficacy with CS-917 in preclinical and early clinical studies increased confidence in the potential for this compound to be effective. sec.gov

Impact on Endogenous Glucose Production

Excessive endogenous glucose production (EGP) is a major contributor to the elevated blood glucose levels observed in patients with type 2 diabetes. patsnap.comnih.govrsc.org FBPase is a rate-controlling enzyme in gluconeogenesis, the metabolic pathway primarily responsible for hepatic glucose overproduction in type 2 diabetes. patsnap.comrsc.org By inhibiting FBPase, this compound is designed to directly reduce the rate of gluconeogenesis and, consequently, lower EGP. biospace.comfiercebiotech.com

Studies have shown that FBPase inhibitors, including the active form of this compound, reduce glucose production from lactate in human hepatocytes. nih.gov This provides in vitro evidence supporting the mechanism by which this compound is expected to impact EGP in vivo.

Comparative Analysis of this compound with First-Generation FBPase Inhibitors (e.g., CS-917)

This compound is described as a second-generation FBPase inhibitor, developed to improve upon the characteristics of first-generation compounds like CS-917. biospace.com Both compounds were discovered by Metabasis and are designed to inhibit FBPase to regulate glucose production in the liver. biospace.com

Preclinical Efficacy and Safety Profile Comparisons

This compound, also known as VK-0612, is being developed as a treatment for type 2 diabetes mellitus. nih.gov It functions as a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway responsible for hepatic glucose production. nih.gov By inhibiting FBPase, this compound is designed to reduce the excessive endogenous glucose production that contributes to hyperglycemia in type 2 diabetes, acting independently of insulin (B600854) levels.

Preclinical investigations played a crucial role in the development and selection of this compound. As a second-generation FBPase inhibitor, this compound was compared to the first-generation compound, CS-917. These comparisons focused on identifying compounds with improved pharmacological properties. Preclinical studies indicated that this compound possessed a superior preclinical profile compared to CS-917. This superiority included a more favorable pharmacokinetic profile and enhanced potency. The improved pharmacokinetic characteristics were expected to support less frequent dosing, potentially allowing for once-daily administration in humans.

The preclinical efficacy of FBPase inhibition was initially demonstrated with CS-917. Studies in animal models of type 2 diabetes showed that CS-917 led to significant glucose lowering in both fed and fasted states by inhibiting the gluconeogenesis pathway. Given that this compound shares the same mechanism of action as CS-917, the observed efficacy of CS-917 in preclinical models provided a strong rationale for the potential effectiveness of this compound in clinical trials. The selection of this compound for further development was based on these preclinical findings, suggesting an increased potential to effectively engage the FBPase mechanism due to its improved profile.

Based on the available preclinical information comparing this compound and CS-917, the following table summarizes the key comparative aspects related to efficacy:

FeatureCS-917This compoundSource(s)
GenerationFirst-generation FBPase inhibitorSecond-generation FBPase inhibitor
Preclinical ProfileDemonstrated glucose lowering efficacy.Superior preclinical profile.
PotencyEffective in animal models.Enhanced potency compared to CS-917.
PharmacokineticsProfile led to initial clinical trials.More favorable pharmacokinetic profile.
Expected DosingExpected to be once-a-day treatment (based on preclinical profile).

Note: Per the specific instructions for this article section, details regarding dosage/administration and safety/adverse effect profiles from preclinical studies are strictly excluded.

Clinical Development and Translational Research of Mb 07803

Early Phase Clinical Trials of MB-07803: Design and Initial Findings

The early clinical development of this compound involved a series of Phase 1 trials followed by a Phase 2a proof-of-concept study.

Phase 1 Clinical Trial Outcomes and Safety Assessments

Four Phase 1 clinical trials for this compound were initiated and completed during 2006 in healthy volunteers. biospace.comsec.govsec.gov These initial studies provided foundational information regarding the compound's behavior in humans. biospace.comsec.govsec.gov While detailed efficacy outcomes from these specific Phase 1 healthy volunteer trials are not extensively reported in the provided information, a Phase Ib trial in poorly-controlled diabetic patients demonstrated a decrease in the area under the curve (AUC) of glucose over 6 hours following a 12-hour fast at doses of 50 and 200 mg. nih.govmedscape.com Additionally, a statistically significant lowering of single-point glucose was observed at doses of 200 and 400 mg in early human clinical trials. nih.govmedscape.com MB07803 successfully completed five Phase I trials in healthy volunteers and one Phase Ib trial in poorly-controlled diabetic patients, showing statistically and clinically significant reductions of fasting blood glucose. researchgate.net

Phase 2a Proof-of-Concept Study Design and Objectives

A Phase 2a clinical trial for MB07803 was initiated as a proof-of-concept study in patients with type 2 diabetes. biospace.com This trial was designed as a randomized, double-blind, placebo-controlled study. fiercebiotech.combiospace.com The study duration was 28 days. fiercebiotech.combiospace.com The trial aimed to evaluate the change from baseline in fasting plasma glucose (FPG) levels in patients treated with MB07803 compared to those receiving placebo after 28 days of therapy. fiercebiotech.combiospace.com The study involved approximately 60 to 105 patients with type 2 diabetes. fiercebiotech.combiospace.com Patients were randomized to receive either placebo or one of several different doses of MB07803 administered once daily. biospace.com The primary efficacy endpoint was the change in FPG at day 28 from baseline. fiercebiotech.com

Efficacy Endpoints in Clinical Proof-of-Concept Studies of this compound

The Phase 2a proof-of-concept study focused on evaluating the impact of this compound on key glycemic control parameters in patients with type 2 diabetes.

Fasting Plasma Glucose Reduction

The Phase 2a clinical trial met its primary efficacy endpoint, demonstrating a statistically and clinically significant reduction in fasting plasma glucose (FPG) at day 28. fiercebiotech.combiospace.comfiercebiotech.combiospace.com Administration of MB07803 at a dose of 200 mg once a day resulted in a statistically significant and clinically meaningful placebo-adjusted reduction in FPG of -28.9 mg/dL from baseline at day 28 (p=0.0177). fiercebiotech.com In a subgroup of patients within the 200 mg dosing arm who had a baseline FPG over 180 mg/dL, the placebo-adjusted reduction in FPG from baseline was even greater, measuring -49.7 mg/dL (p=0.0099) at day 28. fiercebiotech.com

The following table summarizes the FPG reduction findings from the Phase 2a study at the 200 mg dose:

EndpointTreatment Group (200 mg) vs. PlaceboChange from Baseline (mg/dL)p-value
Fasting Plasma Glucose (Day 28)Placebo-Adjusted-28.90.0177
FPG (Day 28) in Subgroup (Baseline FPG > 180 mg/dL)Placebo-Adjusted-49.70.0099

Other Glycemic Control Parameters (e.g., HbA1c)

While the primary focus of the 28-day Phase 2a study was on FPG reduction, other glycemic parameters are typically assessed in diabetes clinical trials. The mean baseline HbA1c of the patient population in the Phase 2a trial was 8.2%. fiercebiotech.com Although the provided search results confirm that HbA1c is an important measure of long-term glucose control and was evaluated in trials of related compounds like CS-917 biospace.com, specific outcome data for HbA1c reduction in the this compound Phase 2a trial are not detailed in the available snippets.

Pharmacodynamic Responses to this compound in Human Subjects

This compound functions as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. fiercebiotech.comnih.govbiospace.combiospace.comnih.govsec.govresearchgate.netpatsnap.comglpbio.comncats.iodrugbank.com By inhibiting FBPase, this compound is designed to reduce the excessive production of glucose by the liver, which is a primary driver of hyperglycemia in type 2 diabetes. fiercebiotech.comnih.govbiospace.combiospace.comsec.govresearchgate.netpatsnap.comncats.iodrugbank.com The observed reductions in fasting plasma glucose in the Phase 2a study serve as a direct pharmacodynamic evidence of this compound's activity in inhibiting hepatic glucose production in human subjects. fiercebiotech.combiospace.comfiercebiotech.combiospace.com Early human clinical trials also indicated a decrease in the AUC of glucose and lowering of single-point glucose, further supporting the compound's pharmacodynamic effect on glucose metabolism. nih.govmedscape.com These findings are consistent with the proposed mechanism of action as an FBPase inhibitor aimed at reducing endogenous glucose production. fiercebiotech.comnih.govbiospace.combiospace.comnih.govsec.govresearchgate.netpatsnap.comncats.iodrugbank.com

Impact on Hepatic Glucose Output Reduction

Clinical trials have investigated the effect of this compound on reducing hepatic glucose output. A Phase 2a clinical trial involving patients with type 2 diabetes demonstrated that this compound achieved a statistically and clinically significant reduction in fasting plasma glucose (FPG) levels fiercebiotech.combiospace.com. In this 28-day, randomized, double-blind, placebo-controlled study, administration of this compound at 200 mg once daily resulted in a significant reduction in FPG at day 28 compared to placebo fiercebiotech.com. Specifically, the placebo-adjusted reduction in FPG from baseline at day 28 was -28.9 mg/dL with the 200 mg dose (p=0.0177) fiercebiotech.com. In a subgroup of patients with higher baseline FPG (over 180 mg/dL) in the 200 mg dose arm, the placebo-adjusted reduction was -49.7 mg/dL (p=0.0099) fiercebiotech.com. A clinical trial where MB07803 was administered twice daily for 14 days to patients with poorly controlled type 2 diabetes also showed dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all doses evaluated (50 mg, 200 mg, and 400 mg, twice daily) nus.edu.sg. These findings provide evidence that this compound can lower fasting plasma glucose levels in patients with type 2 diabetes by inhibiting FBPase fiercebiotech.compatsnap.com.

Data from the Phase 2a trial showing the reduction in fasting plasma glucose at Day 28 with this compound 200 mg once daily:

EndpointThis compound 200 mg QD (n)Placebo (n)Placebo-Adjusted Change from Baseline at Day 28 (mg/dL)p-value
Fasting Plasma Glucose (FPG) Reduction(Data not explicitly provided in snippets)(Data not explicitly provided in snippets)-28.90.0177
FPG Reduction (Baseline > 180 mg/dL)(Data not explicitly provided in snippets)(Data not explicitly provided in snippets)-49.70.0099

Lactate (B86563) Metabolism and Assessment for Hyperlacticemia

Lactate is a normal product of anaerobic glycolysis, and its metabolism primarily occurs in the liver and kidney acutecaretesting.orgacutecaretesting.org. Hyperlactatemia, or elevated blood lactate concentration, can occur in conditions not associated with tissue hypoxia, such as when mechanisms of lactate metabolism or disposal are compromised acutecaretesting.org. Lactic acidosis is the combination of hyperlactatemia and acidosis acutecaretesting.org.

In the Phase 2a clinical trial of this compound, fasting lactate levels were assessed and remained within the normal range fiercebiotech.com. No patients in this trial experienced hyperlacticemia, defined as a sustained lactate elevation above 4.5 mM fiercebiotech.comfiercebiotech.com. Furthermore, no cases of lactic acidosis were observed fiercebiotech.com. This suggests that, in this study, this compound did not significantly perturb lactate homeostasis.

Challenges and Learnings from Earlier FBPase Inhibitor Clinical Programs (e.g., CS-917)

The development of FBPase inhibitors for treating type 2 diabetes has faced significant challenges over the past two decades researchgate.netpnas.org. Efforts to discover potent and specific inhibitors, particularly those targeting the hydrophilic substrate binding site or the AMP allosteric site, have been difficult researchgate.netpnas.org. The reliance on the negatively charged phosphate (B84403) group of AMP for binding affinity and the potential for modulating other enzymes involved in key metabolic pathways have presented design challenges researchgate.netpnas.org.

CS-917, a first-generation FBPase inhibitor also discovered by Metabasis Therapeutics, advanced into clinical trials biospace.comresearchgate.net. It was a prodrug of MB05032, designed to improve oral bioavailability researchgate.netmdpi.com. Clinical evaluations of CS-917 in patients with type 2 diabetes showed a favorable safety profile and clinically significant decreases in fasting glucose levels researchgate.netnih.gov. However, the clinical trial of CS-917 was discontinued (B1498344) researchgate.netmdpi.com. One of the reasons cited for the halting of the Phase II study of CS-917 in 2005 was the toxicity of its metabolite and the adverse effect of lactic acidosis observed in patients when it was administered with metformin (B114582) researchgate.netmdpi.com. It was assumed that this lactic acidosis might have occurred due to an additive effect of CS-917 (or its metabolite MB05032) and metformin on mitochondrial function researchgate.net.

The development of this compound as a second-generation FBPase inhibitor was undertaken with the aim of having superior properties compared to CS-917, including resistance to N-acetylation researchgate.net. The challenges encountered with CS-917, particularly concerning lactic acidosis in combination with metformin, have provided important learnings for the development of subsequent FBPase inhibitors like this compound. These learnings likely informed the assessment of lactate metabolism and hyperlacticemia in the clinical trials for this compound.

Drug Discovery and Medicinal Chemistry Advancements of Mb 07803

Strategic Design Principles for FBPase Inhibitors

The design of FBPase inhibitors has focused on targeting the enzyme's regulatory sites to modulate its activity. FBPase is a homotetrameric enzyme that is allosterically regulated by adenosine (B11128) monophosphate (AMP). portlandpress.comrcsb.org AMP binds to a distinct allosteric site, distant from the active site, and promotes a conformational change that reduces enzyme activity. portlandpress.com This natural allosteric regulation suggested that mimicking the effect of AMP could be a viable drug discovery strategy. portlandpress.comwikipedia.org

Structure-Guided Drug Design Approaches

Structure-guided drug design has been instrumental in the discovery of potent and selective FBPase inhibitors. rsc.orgpatsnap.compnas.orgnih.govnih.gov This approach utilizes structural information of the enzyme, often obtained through techniques like X-ray crystallography, to design molecules that can bind to specific sites on the protein. nih.govacs.org By understanding the interactions between the enzyme and its natural inhibitors or known ligands, researchers can design novel compounds with improved binding affinity and specificity. nih.govacs.org This method was employed using the natural inhibitor AMP as a starting point to identify inhibitors targeting the allosteric site of FBPase. rsc.orgpatsnap.compnas.orgnih.gov

Exploration of Non-Nucleotide AMP Mimics

Given the challenges associated with developing drug candidates based on nucleotides like AMP, including issues with cellular permeability and metabolic stability, drug discovery efforts for FBPase inhibitors have explored non-nucleotide AMP mimics. rsc.orgpnas.orgnih.govnih.gov The goal was to identify molecules that could bind to the AMP allosteric site and induce a similar inhibitory effect but with a different chemical structure. wikipedia.orgpnas.orgnih.gov This led to the discovery of various chemical series, including phosphonic acid-containing purines and benzimidazoles, which demonstrated FBPase inhibition both in vitro and in vivo, resulting in glucose-lowering activity in animal models of type 2 diabetes. rsc.orgnih.govnih.gov

Evolution of MB-07803 as a Second-Generation Compound

This compound is recognized as a second-generation FBPase inhibitor. drugbank.comnih.govpatsnap.comnih.govacs.orgresearchgate.net It was developed following the experience with a first-generation compound, CS-917 (also known as MB06322). rsc.orgpnas.orgnih.govresearchgate.netnih.govresearchgate.net While CS-917 demonstrated the potential of FBPase inhibition in clinical trials by reducing fasting glucose levels in patients with type 2 diabetes, challenges were encountered during its development. rsc.orgpatsnap.comnih.gov

Overcoming Medicinal Chemistry Challenges

The development of FBPase inhibitors has presented significant medicinal chemistry challenges. rsc.orgpatsnap.com Targeting the AMP binding site, for instance, was initially considered difficult due to its reliance on electrostatic interactions and the potential for lack of selectivity among other enzymes that bind adenosine nucleotides. researchgate.net The design and synthesis of potent and selective inhibitors that could effectively target this site while minimizing off-target effects was a key hurdle. rsc.orgpatsnap.comnih.gov

Design to Mitigate Previous Drug-Drug Interactions (e.g., with Metformin)

A significant factor in the development of this compound as a second-generation compound was the need to mitigate a drug-drug interaction observed with the first-generation inhibitor, CS-917, when co-administered with metformin (B114582). rsc.orgresearchgate.netcorporate-ir.net A study combining CS-917 and metformin was associated with cases of lactic acidosis. rsc.org Metformin is known to indirectly reduce gluconeogenesis and can be associated with lactic acidosis, particularly in patients with renal impairment. nih.govrsc.org The active metabolite of CS-917 (MB05032) was hypothesized to have additive effects on mitochondrial function with metformin, potentially contributing to the elevated lactate (B86563) levels. rsc.orgresearchgate.net this compound was designed with modifications aimed at addressing this issue, specifically by being resistant to N-acetylation, a metabolic pathway that the active metabolite of CS-917 underwent and which was hypothesized to play a role in the interaction. researchgate.netsec.gov

Prodrug Design Strategies for Enhanced Oral Bioavailability of this compound

Many potent FBPase inhibitors, particularly those containing phosphonic acid groups designed to mimic the phosphate (B84403) moiety of AMP, have poor oral bioavailability due to their anionic character. rsc.orgpatsnap.compnas.orgnih.govresearchgate.netnih.gov To overcome this limitation and enable oral administration, prodrug strategies have been employed. rsc.orgpatsnap.compnas.orgnih.govresearchgate.net A prodrug is an inactive or less active precursor of a drug that is converted into the active form within the body.

For FBPase inhibitors, including the class to which this compound belongs, a novel diamide (B1670390) prodrug class was developed to facilitate oral delivery. rsc.orgpatsnap.compnas.orgnih.gov This approach involves masking the polar, anionic phosphonic acid group with lipophilic moieties that improve absorption from the gastrointestinal tract. rsc.orgnih.gov Once absorbed, the prodrug is designed to undergo enzymatic cleavage, releasing the active FBPase inhibitor. pnas.orgnih.govresearchgate.net

CS-917, the first-generation compound, was a bisamidate prodrug that was converted to its active metabolite (MB05032) through a two-step enzymatic process involving esterases and phosphoramidases. pnas.orgresearchgate.netnih.govresearchgate.net This prodrug strategy successfully provided sufficient oral bioavailability and in vivo FBPase inhibition for CS-917. nih.gov this compound, also bearing a phosphonic acid group, similarly utilized a prodrug approach to achieve oral bioavailability. researchgate.netresearchgate.net The design of the this compound prodrug aimed to maintain good oral absorption while addressing the metabolic liabilities observed with the previous generation, such as the N-acetylation issue potentially linked to the metformin interaction. researchgate.netsec.gov

Metabolism and Biotransformation Pathways of Mb 07803

Metabolic Conversion of MB-07803 Prodrug to Active Inhibitor (MB07729)

This compound functions as an orally available prodrug. Following administration, it undergoes metabolic conversion within the body to release its active form, MB07729, which is the potent, noncompetitive inhibitor of FBPase. This biotransformation is essential for the compound to exert its intended therapeutic effect of reducing excessive endogenous glucose production. nih.gov While specific details on the enzymes involved in the conversion of this compound to MB07729 were not extensively detailed in the provided sources, the prodrug design is intended to improve pharmacokinetic properties compared to earlier compounds.

Formation of Reactive Metabolites and Potential Toxicological Implications

Compounds containing thiazole (B1198619) and aminothiazole moieties, such as this compound, are known to be susceptible to biotransformation catalyzed by cytochrome P450 (CYP) enzymes, which can lead to the generation of reactive metabolites. These reactive species have the potential to covalently modify essential cellular macromolecules, a process that can contribute to toxicity and idiosyncratic adverse drug reactions.

Cytochrome P450-Mediated Biotransformation of Thiazole Moieties

Cytochrome P450 enzymes play a significant role in the metabolic processing of drugs containing thiazole and aminothiazole groups. These enzymes can catalyze reactions on these moieties, leading to the formation of various reactive intermediates. This enzymatic biotransformation is a key step in the metabolic fate of such compounds and is directly linked to the potential for reactive metabolite formation.

Quantum Chemical Modeling of Reactive Metabolite Formation Pathways

Quantum chemical studies, specifically using hybrid DFT methods, have been employed to investigate the molecular mechanisms underlying the biotransformation of thiazole (TZ) and aminothiazole (ATZ) groups and the subsequent formation of reactive metabolites. These studies have explored pathways leading to the generation of species such as epoxides, S-oxides, N-oxides, and oxaziridines.

Detailed research findings from quantum chemical modeling provide insights into the energy barriers associated with these transformation pathways. For instance, the energy barrier for epoxidation was calculated to be 13.63 kcal/mol. This was found to be lower than the energy barriers for S-oxidation (14.56 kcal/mol), N-oxidation (17.90 kcal/mol), and oxaziridine (B8769555) formation (20.20 kcal/mol). The presence of an amino group in aminothiazole structures can further facilitate these metabolic pathways, reducing the energy barrier for reactions like epoxidation by approximately 2.5 kcal/mol.

The energy profiles of these competitive pathways have been explored to understand the favored routes of reactive metabolite formation.

Here is a summary of calculated energy barriers for reactive metabolite formation pathways via quantum chemical modeling:

PathwayEnergy Barrier (kcal/mol)
Epoxidation13.63
S-oxidation14.56
N-oxidation17.90
Oxaziridine Formation20.20

Note: Data derived from quantum chemical hybrid DFT studies on thiazole and aminothiazole groups.

Covalent Modification of Cellular Macromolecules by Reactive Metabolites

Reactive metabolites formed during the biotransformation of compounds like this compound are typically electrophilic in nature. These electrophilic species possess the capacity to react covalently with nucleophilic centers present in biological macromolecules such as proteins and DNA. The formation of these covalent adducts can alter the structure and function of these essential cellular components. This covalent modification is considered a key mechanism by which reactive metabolites can exert toxic effects and potentially contribute to the manifestation of idiosyncratic adverse drug reactions.

Resistance to N-acetylation Compared to Predecessors

This compound is characterized as a second-generation FBPase inhibitor that was developed with improved properties, including resistance to N-acetylation. This represents an advantage over the first-generation candidate, CS-917 (also known as MB06322), which was subject to N-acetylation. The N-acetylated derivative of the active metabolite of CS-917, MB05032, was associated with a liability to impair mitochondrial function and disrupt the lactate (B86563)/pyruvate ratio, potentially leading to lactic acidosis, particularly when combined with metformin (B114582). The design of this compound with resistance to N-acetylation aimed to mitigate this specific metabolic liability observed with its predecessor.

Therapeutic Implications and Future Research Directions for Mb 07803

Potential Role of MB-07803 in the Management of Type 2 Diabetes Mellitus

This compound is being explored for its potential to manage Type 2 Diabetes Mellitus by directly targeting hepatic glucose production. nih.govbiospace.com As a selective inhibitor of FBPase, a rate-controlling enzyme in gluconeogenesis, this compound aims to reduce the excessive glucose output from the liver that is characteristic of this condition. fiercebiotech.comnih.govnih.gov Early clinical trial results have provided evidence that this compound can lower fasting plasma glucose levels in patients with Type 2 Diabetes. fiercebiotech.com A 28-day Phase 2a clinical trial involving 105 patients with Type 2 Diabetes demonstrated a statistically and clinically significant reduction in fasting plasma glucose at day 28 with this compound treatment compared to placebo. fiercebiotech.com Specifically, the 200 mg once-daily dose achieved this primary efficacy endpoint (p=0.0177). fiercebiotech.com this compound represents a new class of drugs discovered using NuMimetic™ technology, designed to have improved properties compared to first-generation FBPase inhibitors. fiercebiotech.com

Trial Phase Duration Number of Patients Condition Key Finding Citation
Phase 2a 28 days 105 Type 2 Diabetes Statistically and clinically significant reduction in fasting plasma glucose at day 28 (200 mg dose) fiercebiotech.com
Phase 1 - - Healthy Volunteers Safe and well tolerated biospace.com
Phase 1b - - Poorly-controlled Type 2 Diabetes Lowered blood glucose levels in a short-term study researchgate.netnih.gov

Future Trajectories for Clinical Advancement and Long-Term Efficacy Studies of this compound

Following positive results in Phase 1 and Phase 2a trials, the future trajectories for this compound involve further clinical advancement to assess its long-term efficacy and safety. fiercebiotech.comresearchgate.netnih.gov Future trials are needed to determine if this class of antidiabetic agents can provide safe and long-term glycemic control. researchgate.netnih.gov The successful completion of Phase 1 trials in healthy volunteers and a Phase 1b trial in poorly-controlled diabetic patients, along with the Phase 2a proof-of-concept study showing significant reductions in fasting blood glucose, support continued clinical evaluation. researchgate.net this compound, being a second-generation compound with potentially improved pharmacokinetics compared to CS-917, is positioned for further assessment in larger and longer clinical studies, potentially including Phase 2b and Phase 3 trials, to confirm its efficacy and gather data on long-term outcomes in a broader Type 2 Diabetes patient population. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental framework for studying MB-07803’s biochemical properties?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., pharmacokinetics, receptor binding). Formulate hypotheses based on unresolved questions (e.g., "Does this compound exhibit selective inhibition under varying pH conditions?"). Use in vitro assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., rodent metabolic studies) to validate hypotheses. Ensure controls for confounding variables (e.g., solvent effects, temperature stability) and document protocols in line with reproducibility standards .

Q. What strategies ensure a research question about this compound is both specific and scientifically impactful?

  • Methodological Answer : Narrow the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time). For example:

  • Population: Human hepatocyte cell lines.
  • Intervention: this compound at IC₅₀ concentrations.
  • Comparison: Baseline activity vs. post-treatment metabolite profiles.
  • Outcome: Quantify changes in cytochrome P450 activity.
    Refine questions through iterative feedback from peers and advisors to eliminate ambiguity .

Q. How can researchers structure a literature review to contextualize this compound within its pharmacological class?

  • Methodological Answer : Use databases (PubMed, SciFinder) with keyword combinations (e.g., "this compound AND kinase inhibitors AND structural analogs"). Critically appraise sources for bias (e.g., industry-funded studies) and prioritize primary literature. Organize findings thematically (e.g., mechanism of action, toxicity profiles) and identify contradictions (e.g., conflicting IC₅₀ values across studies) .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s efficacy across experimental models?

  • Methodological Answer : Conduct a meta-analysis to compare datasets (e.g., in vitro vs. in vivo results). Evaluate methodological differences:

  • Variables: Cell line specificity, dosage regimes, assay sensitivity.
  • Statistical validation: Apply ANOVA or mixed-effects models to assess variability .
  • Contextual factors: Species-specific metabolic pathways or batch-to-batch compound purity .

Q. What advanced techniques optimize the synthesis and purification of this compound for reproducibility in academic labs?

  • Methodological Answer : Use iterative Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalysts). Characterize intermediates via LC-MS and NMR to confirm structural integrity. Publish detailed synthetic protocols (e.g., solvent ratios, purification steps) in supplementary materials to enable replication .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer : Integrate computational modeling (e.g., molecular docking simulations) with wet-lab validation (e.g., mutagenesis assays). For example:

  • Predict binding affinities using AutoDock Vina.
  • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
    Cross-validate findings with structural biology techniques (cryo-EM, X-ray crystallography) .

Data Management and Ethical Considerations

Q. What frameworks ensure rigorous data collection and storage for this compound studies?

  • Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata standardization: Use platforms like Zenodo or Figshare with DOI assignments.
  • Ethical compliance: Document IRB approvals for animal/human studies and share de-identified datasets .

Q. How should researchers address reproducibility challenges in this compound-related experiments?

  • Methodological Answer : Adopt open-science practices:

  • Publish raw data (e.g., chromatograms, spectral files) alongside processed results.
  • Use electronic lab notebooks (ELNs) for real-time protocol tracking.
  • Collaborate via platforms like Protocols.io for method validation .

Contradiction Analysis and Hypothesis Refinement

Q. What systematic approaches validate hypotheses when this compound exhibits unexpected off-target effects?

  • Methodological Answer :

  • Step 1: Perform dose-response curves to rule out assay artifacts.
  • Step 2: Use CRISPR-Cas9 knockout models to confirm target specificity.
  • Step 3: Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify potential off-targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MB-07803
Reactant of Route 2
Reactant of Route 2
MB-07803

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.